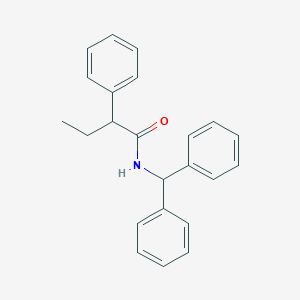
N-(diphenylmethyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-2-phenylbutanamide is an organic compound with the molecular formula C23H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(diphenylmethyl)-2-phenylbutanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with phenylacetonitrile in the presence of a strong acid like sulfuric acid (H2SO4) or aluminum hydrogen sulfate (Al(HSO4)3). The reaction typically requires refluxing in a suitable solvent such as nitromethane . Another method involves the deprotection of N-benzhydryl groups in β-lactams using N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(diphenylmethyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl amines .
Applications De Recherche Scientifique
N-(diphenylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other chemical products.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparaison Avec Des Composés Similaires
N-(diphenylmethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
N-benzhydrylbenzamide: Similar structure but with a different alkyl chain length.
N,N-diphenethylbenzamide: Contains two phenethyl groups instead of the benzhydryl group.
N,N-dihexylbenzamide: Features hexyl groups, leading to different physical and chemical properties
These compounds share some structural similarities but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.
Propriétés
Formule moléculaire |
C23H23NO |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
N-benzhydryl-2-phenylbutanamide |
InChI |
InChI=1S/C23H23NO/c1-2-21(18-12-6-3-7-13-18)23(25)24-22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3,(H,24,25) |
Clé InChI |
DYUNUYGJNCIPFD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B411685.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B411688.png)

![Dimethyl 5-[(3-ethoxybenzoyl)amino]isophthalate](/img/structure/B411692.png)
![Dimethyl 5-{[(4-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B411693.png)
![Dimethyl 5-[(3-butoxybenzoyl)amino]isophthalate](/img/structure/B411695.png)
![Dimethyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B411696.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B411697.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B411699.png)
![N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B411703.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B411705.png)
![2-(2-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B411706.png)
![Dimethyl 2-[(2-phenoxypropanoyl)amino]terephthalate](/img/structure/B411707.png)
